Methiocarb sulfone

Vue d'ensemble

Description

Methiocarb sulfone is a metabolite of methiocarb, a carbamate pesticide widely used in agriculture. It is known for its role as a cholinesterase inhibitor, which makes it effective in pest control. This compound is a white crystalline solid with the chemical formula C11H15NO4S. It is primarily used to control a variety of pests, including insects, mollusks, and birds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methiocarb sulfone is synthesized through the oxidation of methiocarb. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained between 20°C to 50°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale oxidation of methiocarb using continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and improve the yield. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound is formed through the oxidation of methiocarb.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Solvents: Water, organic solvents like dichloromethane.

Conditions: Controlled temperature (20°C to 50°C), pH adjustments.

Major Products Formed:

Oxidation: this compound.

Reduction: Methiocarb sulfoxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Degradation

Methiocarb sulfone is formed through the oxidation of methiocarb and is characterized by its sulfonyl functional group. Studies indicate that methiocarb undergoes degradation in various environments, leading to the formation of methiocarb sulfoxide and this compound. The half-life of methiocarb in soil can vary significantly based on environmental conditions, with estimates ranging from 6 to 238 days depending on factors like sunlight exposure and soil type .

Environmental Applications

- Pesticide Residue Monitoring : this compound is monitored as part of pesticide residue studies due to its presence as a degradation product. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been developed for the quantitative analysis of methiocarb and its metabolites, including this compound. These methods demonstrate high recovery rates (79-104%) and are crucial for ensuring compliance with safety standards in agricultural products .

- Ecotoxicology Studies : Research indicates that this compound exhibits similar or reduced toxicity compared to its parent compound, methiocarb. Toxicological assessments have shown that the degradates are generally less harmful to terrestrial organisms, making them a focus for evaluating ecological risks associated with pesticide use .

Agricultural Applications

- Integrated Pest Management (IPM) : this compound's role in pest management strategies is notable due to its effectiveness as a molluscicide and insecticide. Its application helps control pest populations while minimizing harm to non-target species. The compound's relatively lower toxicity profile compared to other pesticides makes it suitable for IPM practices aimed at sustainable agriculture .

- Research on Herbicide Safeners : Recent studies have explored the potential of using compounds like this compound as herbicide safeners. These substances can protect crops from herbicidal damage while enhancing the efficacy of herbicides used in conjunction with them. This application reflects ongoing research into optimizing the use of chemical agents in agriculture .

Case Study 1: Pesticide Residue in Vegetables

A study conducted in Bangladesh analyzed pesticide residues in eggplants and tomatoes, revealing significant contamination levels above the maximum residue limits (MRL). This compound was detected among other pesticides, highlighting the need for regular monitoring and regulation in agricultural practices .

Case Study 2: Environmental Fate Assessment

An environmental fate assessment indicated that this compound persists in various ecosystems but degrades under specific conditions, such as exposure to UV light. This study provided insights into its degradation pathways and helped establish guidelines for safe agricultural practices involving methiocarb-based products .

Mécanisme D'action

Methiocarb sulfone exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing prolonged nerve impulses and ultimately resulting in the paralysis and death of the target pests . The molecular targets include the active sites of cholinesterase enzymes, where this compound forms a reversible complex, preventing the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Methiocarb: The parent compound of methiocarb sulfone, used as a pesticide with similar cholinesterase inhibitory properties.

Carbaryl: Another carbamate pesticide with a similar mechanism of action but different chemical structure.

Aldicarb: A highly toxic carbamate pesticide with systemic properties.

Uniqueness of this compound: this compound is unique due to its specific metabolic pathway and the formation of stable sulfone and sulfoxide metabolites. Unlike some other carbamates, this compound has a longer half-life and can persist in the environment, making it effective for extended pest control .

Activité Biologique

Methiocarb sulfone, a metabolite of the pesticide methiocarb, is a compound of significant interest in toxicology and environmental science due to its biological activity and potential implications for human health and ecosystems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, metabolism, and environmental behavior, supported by data tables and relevant case studies.

Overview of this compound

Methiocarb is a carbamate pesticide known for its role as an acetylcholinesterase (AChE) inhibitor, affecting the nervous systems of both insects and vertebrates. Upon degradation, methiocarb transforms into several metabolites, including methiocarb sulfoxide and this compound. The sulfone form is particularly noteworthy as it retains some biological activity and poses potential risks to non-target organisms.

This compound's primary mechanism involves the inhibition of AChE, an enzyme crucial for the hydrolysis of acetylcholine in synaptic clefts. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

- AChE Inhibition : Studies have shown that this compound can inhibit AChE activity in vitro, although specific quantitative data on its potency compared to methiocarb itself is limited .

Acute Toxicity

Acute toxicity assessments indicate that this compound exhibits lower toxicity than its parent compound. However, it still poses risks, particularly to aquatic organisms.

- LD50 Values : Comparative studies suggest that the LD50 values for methiocarb are significantly lower than those for this compound, indicating a reduced acute toxicity profile .

Developmental Neurotoxicity

Research has highlighted concerns regarding the developmental neurotoxic potential of methiocarb and its metabolites. A study indicated that offspring may be more sensitive to AChE inhibition than adults, necessitating further investigation into the developmental impacts of this compound .

Metabolism and Environmental Behavior

Methiocarb undergoes rapid metabolism in biological systems, primarily through hydrolysis and oxidation pathways.

- Metabolites : The main metabolites include methiocarb sulfoxide and this compound. The transformation pathways are influenced by environmental conditions such as pH and microbial activity .

Persistence and Degradation

This compound is subject to degradation through both hydrolytic and photolytic processes:

- Hydrolysis : The half-life of methiocarb in various pH conditions ranges from several days to over a year under acidic conditions. This compound tends to be more persistent than its parent compound .

- Photolysis : Under UV light exposure, methiocarb degrades slowly to form sulfoxide and sulfone metabolites, which may retain some toxic properties .

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study assessed the impact of this compound on freshwater organisms. Results indicated sub-lethal effects on fish behavior at concentrations below those causing acute toxicity. This suggests potential ecological risks even at low levels of exposure .

Case Study 2: Agricultural Impact Analysis

In agricultural settings, the presence of this compound was monitored in crops treated with methiocarb. Analytical methods revealed that while levels were generally low, they were detectable in certain samples during peak application periods. This raises concerns about food safety and environmental contamination .

Data Tables

| Parameter | Methiocarb | This compound |

|---|---|---|

| Chemical Class | Carbamate | Carbamate Metabolite |

| AChE Inhibition (IC50) | Low μM | Higher μM |

| LD50 (Oral Rat) | 50 mg/kg | >200 mg/kg |

| Environmental Half-life | 24 days (alkaline) | >321 days (acidic) |

Propriétés

IUPAC Name |

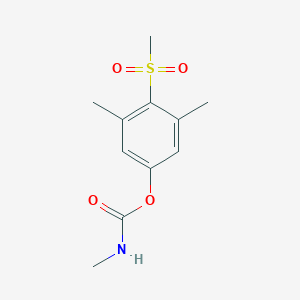

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBJMKAMQIOAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042138 | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-25-1 | |

| Record name | Methiocarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9FTK96C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is methiocarb sulfone formed and what other metabolites are relevant?

A1: this compound is a metabolite of the insecticide methiocarb. It is formed through a two-step oxidation process. First, methiocarb is oxidized to methiocarb sulfoxide, which can then be further oxidized to this compound. [] This oxidation can be catalyzed by enzymes like flavin-containing monooxygenase (FMO) and specific cytochrome P450 (CYP) isoforms, particularly FMO1, CYP2C19, and CYP1A2 in humans. [] It is noteworthy that the reaction between methiocarb and methiocarb sulfoxide is reversible, with the reduction of the sulfoxide back to methiocarb occurring in the liver cytosol. [] Another important metabolite is methylthio-3,5-xylenol (MX), formed through the hydrolysis of methiocarb. []

Q2: Can you describe the analytical methods used to detect this compound in food and environmental samples?

A2: Several analytical methods have been developed to quantify this compound. In the analysis of banana samples, a QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure followed by liquid chromatography coupled with a photodiode array detector (LC-PAD) is effective. [] For greenhouse crops like cucumbers, peppers, green beans, and tomatoes, a method utilizing dichloromethane extraction followed by gas chromatography with pulsed flame photometric detection (GC-PFPD) has been validated. [, ] Groundwater monitoring often employs automated online solid-phase extraction (SPE) using C18 Empore extraction disks, coupled with liquid chromatography and either UV or post-column fluorescence detection. Confirmation can be achieved through LC coupled with thermospray mass spectrometry using selected-ion monitoring. [] Tandem mass spectrometry is also a valuable tool for quantifying this compound in food products of animal origin. []

Q3: Has this compound been detected in environmental samples, and if so, at what levels?

A3: Yes, this compound has been detected in environmental samples. A study investigating groundwater pollution in an aquifer in the Almeria area of Spain detected this compound alongside its parent compound, methiocarb. [] While this study highlighted the sporadic nature of carbamate pollution, it underlined the importance of including degradation products like this compound in monitoring programs. []

Q4: What is the significance of studying this compound in conjunction with methiocarb?

A5: Studying this compound alongside methiocarb is crucial for several reasons. Firstly, understanding the environmental fate and persistence of methiocarb necessitates analyzing its degradation products, including this compound. [] Secondly, while this compound exhibits reduced activity toward certain nuclear receptors, its presence might still have implications for overall toxicity and long-term effects, particularly concerning its potential bioaccumulation. [] Lastly, comprehensive risk assessments and the establishment of safe exposure levels for methiocarb must consider the potential effects of its metabolites, including this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.